Cas no 1019577-02-6 (N-(3-bromophenyl)-1-methylpiperidin-4-amine)

N-(3-bromophenyl)-1-methylpiperidin-4-amine is a brominated aromatic amine derivative featuring a piperidine core with a methyl substitution at the 1-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which is often utilized in the development of bioactive molecules. The presence of the 3-bromophenyl group enhances its potential as an intermediate in cross-coupling reactions, while the 1-methylpiperidin-4-amine moiety contributes to its versatility in drug design. Its well-defined molecular structure and synthetic accessibility make it a valuable building block for the exploration of novel therapeutic agents, particularly in targeting central nervous system (CNS) disorders.
N-(3-bromophenyl)-1-methylpiperidin-4-amine structure
1019577-02-6 structure
商品名:N-(3-bromophenyl)-1-methylpiperidin-4-amine
CAS番号:1019577-02-6
MF:C12H17BrN2
メガワット:269.180782079697
CID:5214776
PubChem ID:28457241

N-(3-bromophenyl)-1-methylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Piperidinamine, N-(3-bromophenyl)-1-methyl-
    • N-(3-bromophenyl)-1-methylpiperidin-4-amine
    • インチ: 1S/C12H17BrN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3
    • InChIKey: YCFLDLDCZVQKEZ-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CCC(NC2=CC=CC(Br)=C2)CC1

N-(3-bromophenyl)-1-methylpiperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-165004-2.5g
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
2.5g
$1454.0 2023-05-24
Enamine
EN300-165004-5.0g
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
5g
$2152.0 2023-05-24
Enamine
EN300-165004-0.05g
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
0.05g
$624.0 2023-05-24
Enamine
EN300-165004-100mg
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
100mg
$427.0 2023-09-21
Enamine
EN300-165004-1000mg
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
1000mg
$485.0 2023-09-21
Enamine
EN300-165004-500mg
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
500mg
$465.0 2023-09-21
Enamine
EN300-165004-1.0g
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
1g
$743.0 2023-05-24
Enamine
EN300-165004-10.0g
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
10g
$3191.0 2023-05-24
Enamine
EN300-165004-250mg
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
250mg
$447.0 2023-09-21
Enamine
EN300-165004-10000mg
N-(3-bromophenyl)-1-methylpiperidin-4-amine
1019577-02-6
10000mg
$2085.0 2023-09-21

N-(3-bromophenyl)-1-methylpiperidin-4-amine 関連文献

N-(3-bromophenyl)-1-methylpiperidin-4-amineに関する追加情報

Comprehensive Overview of N-(3-bromophenyl)-1-methylpiperidin-4-amine (CAS No. 1019577-02-6): Properties, Applications, and Research Insights

N-(3-bromophenyl)-1-methylpiperidin-4-amine (CAS No. 1019577-02-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound, characterized by a piperidine core substituted with a 3-bromophenyl group and a methylamine moiety, serves as a valuable intermediate in the synthesis of bioactive molecules. Its molecular formula, C12H17BrN2, and precise molecular weight (269.18 g/mol) make it a subject of interest for researchers exploring structure-activity relationships (SAR) in drug discovery.

In recent years, the demand for N-(3-bromophenyl)-1-methylpiperidin-4-amine has surged, particularly in the context of central nervous system (CNS) drug development. The compound's piperidine scaffold is a common pharmacophore found in numerous FDA-approved drugs targeting neurological disorders, such as Parkinson's disease and depression. Researchers are actively investigating its derivatives for their potential to modulate dopamine receptors and serotonin transporters, aligning with the growing public interest in mental health therapeutics and neurodegenerative disease treatments.

The synthesis of N-(3-bromophenyl)-1-methylpiperidin-4-amine typically involves a multi-step process, including Buchwald-Hartwig amination or reductive amination reactions, which are frequently searched topics in organic chemistry forums and academic databases. Its bromophenyl group offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making it a pivotal building block in medicinal chemistry. This adaptability has led to its inclusion in libraries for high-throughput screening (HTS), a technique widely discussed in AI-driven drug discovery circles.

From a commercial perspective, CAS No. 1019577-02-6 is often sourced by laboratories focusing on small molecule inhibitors and GPCR-targeted therapies. The compound's purity (>95% by HPLC) and stability under standard storage conditions (-20°C) are critical for reproducibility in preclinical studies. Notably, its logP value (predicted ~2.5) suggests moderate lipophilicity, a property frequently optimized in blood-brain barrier (BBB) penetration studies—a hot topic in pharmacokinetic optimization discussions.

Environmental and safety profiles of N-(3-bromophenyl)-1-methylpiperidin-4-amine adhere to standard laboratory handling protocols. While not classified as hazardous under GHS criteria, proper PPE (gloves, goggles) is recommended during manipulation. This aligns with the increasing public scrutiny on laboratory safety standards and green chemistry principles, as reflected in trending searches for sustainable synthetic methods.

Future research directions for this compound may explore its potential in allosteric modulator design or as a template for PET radiotracer development, areas gaining traction in precision medicine initiatives. Patent landscapes reveal growing interest in its structural analogs, particularly for neuroinflammatory targets—a domain intersecting with popular health trends like gut-brain axis research.

In summary, N-(3-bromophenyl)-1-methylpiperidin-4-amine (CAS No. 1019577-02-6) represents a multifaceted tool for modern drug discovery, bridging computational chemistry predictions with wet-lab validation. Its relevance to neuropharmacology and molecular imaging ensures continued academic and industrial interest, while its synthetic flexibility positions it as a case study in rational drug design curricula worldwide.

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